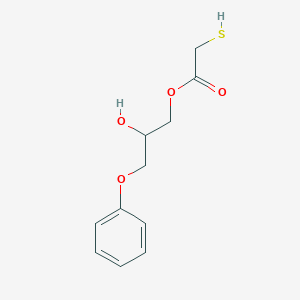
Aniline, 2,2'-mercuribis(6-acetoxymercuri-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) is a complex organomercury compound It is characterized by the presence of multiple mercury atoms and functional groups, including nitro and acetoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) involves multiple steps. One common method includes the reaction of aniline derivatives with mercuric acetate and mercuric nitrate under controlled conditions. The reaction typically requires a solvent such as acetic acid and is conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxicity of mercury compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of compounds with different functional groups replacing the acetoxy groups.
Wissenschaftliche Forschungsanwendungen
Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems due to its mercury content.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or proteins.
Industry: Used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) involves its interaction with biological molecules. The mercury atoms can bind to thiol groups in proteins, leading to inhibition of enzyme activity. The nitro and acetoxy groups may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroaniline: A simpler compound with a nitro group attached to aniline.
4-Nitroaniline: Another nitroaniline isomer with the nitro group in the para position.
Mercuric Acetate: A mercury compound used in the synthesis of organomercury compounds.
Uniqueness
Aniline, 2,2’-mercuribis(6-acetoxymercuri-4-nitro-) is unique due to its multiple mercury atoms and the combination of nitro and acetoxy groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64049-28-1 |
|---|---|
Molekularformel |
C16H14Hg3N4O8 |
Molekulargewicht |
992.1 g/mol |
IUPAC-Name |
bis[3-(acetyloxymercurio)-2-amino-5-nitrophenyl]mercury |
InChI |
InChI=1S/2C6H4N2O2.2C2H4O2.3Hg/c2*7-5-1-3-6(4-2-5)8(9)10;2*1-2(3)4;;;/h2*3-4H,7H2;2*1H3,(H,3,4);;;/q;;;;;2*+1/p-2 |
InChI-Schlüssel |
HLDFLBQNBKSDLX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)O[Hg]C1=CC(=CC(=C1N)[Hg]C2=C(C(=CC(=C2)[N+](=O)[O-])[Hg]OC(=O)C)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)








